molecular formula C8H4FNO2 B1523035 2-Cyano-3-fluorobenzoic acid CAS No. 1214379-33-5

2-Cyano-3-fluorobenzoic acid

Cat. No.: B1523035
CAS No.: 1214379-33-5
M. Wt: 165.12 g/mol
InChI Key: LMZPDUDNUCZPQQ-UHFFFAOYSA-N
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Description

2-Cyano-3-fluorobenzoic acid is an organic compound with the molecular formula C8H4FNO2. It is characterized by a benzene ring substituted with a cyano group (-CN) at the second position and a fluorine atom at the third position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano or fluorine positions, depending on the reagents used.

Major Products Formed:

  • Oxidation: The oxidation of 2-cyano-3-fluorobenzoic acid can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction typically results in the formation of amines.

  • Substitution: Substitution reactions can produce various derivatives, including those with different functional groups replacing the cyano or fluorine atoms.

Scientific Research Applications

2-Cyano-3-fluorobenzoic acid has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound can be utilized in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

2-Cyano-3-fluorobenzoic acid is similar to other fluorinated benzoic acids, such as 3-fluorobenzoic acid and 4-fluorobenzoic acid. the presence of the cyano group at the second position makes it unique in terms of its reactivity and potential applications. The cyano group can participate in reactions that the other compounds cannot, making it a valuable compound in organic synthesis and research.

Comparison with Similar Compounds

  • 3-Fluorobenzoic acid

  • 4-Fluorobenzoic acid

  • 2-Cyanobenzoic acid

  • 3-Cyanobenzoic acid

Properties

IUPAC Name

2-cyano-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZPDUDNUCZPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673520
Record name 2-Cyano-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214379-33-5
Record name 2-Cyano-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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